molecular formula C7H13FO B12979189 (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol

Cat. No.: B12979189
M. Wt: 132.18 g/mol
InChI Key: CMASZGHZLIRSAX-RQJHMYQMSA-N
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Description

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at position 1, a fluorine atom, and a methyl group at position 2 of the cyclohexane ring. Fluorine’s electronegativity enhances the acidity of the hydroxyl group compared to non-fluorinated analogs, while the methyl group contributes steric bulk, affecting conformational stability .

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

CMASZGHZLIRSAX-RQJHMYQMSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1O)F

Canonical SMILES

CC1(CCCCC1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, where the fluorine and methyl groups are introduced through a series of reactions involving organometallic intermediates .

Industrial Production Methods

Industrial production of (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanes .

Scientific Research Applications

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties
(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol C₇H₁₃FO ~144.18 (calc.) -OH (C1), -F, -CH₃ (C2) Not available High polarity due to -F; steric hindrance from -CH₃
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol C₁₂H₁₅ClO 210.70 -OH (C1), -C₆H₄Cl (C2) 497165-44-3 Aromatic Cl increases lipophilicity
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol C₁₁H₂₀O 168.28 -OH (C1), -C(CH₂)=CH₂ (C2), -CH(CH₃)₂ (C5) 2774-84-7 Bulky substituents reduce solubility
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol (menthol isomer) C₁₀H₂₀O 156.27 -OH (C1), -CH(CH₃)₂ (C2), -CH₃ (C5) 2216-51-5 High hydrophobicity; used in fragrances
rac-(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride C₆H₁₀ClFO₂S 200.66 -SO₂Cl (C1), -F (C2) EN300-367143 Reactive sulfonyl group; acidic -F

Key Research Findings

Acidity and Reactivity: The fluorine atom in (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol increases the hydroxyl group’s acidity (pKa ~12–13 estimated) compared to non-fluorinated analogs like menthol derivatives (pKa ~15–16) . In contrast, sulfonyl chloride derivatives (e.g., rac-(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride) exhibit higher reactivity due to the electron-withdrawing -SO₂Cl group .

Bulky substituents, as in (1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, enforce chair conformations, reducing ring flexibility .

Applications and Synthesis: Fluorinated cyclohexanols are less common than chlorinated or methylated variants but are explored for metabolic stability in drug design. For example, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl () is used in neurotransmitter studies . Continuous-flow synthesis () may optimize the target compound’s production, though direct data is lacking.

Table 1: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Melting Point (°C) Solubility (Water)
(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol ~200 (est.) ~50–60 (est.) Low (hydrophobic)
(1R,2S)-2-(4-Chlorophenyl)cyclohexanol 300–310 80–85 Insoluble
Menthol isomer () 212 36–38 Slightly soluble

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